(4R)-1-Methyl-4-propyl-L-proline Methyl Ester
CAS No.: 13380-39-7
Cat. No.: VC0030778
Molecular Formula: C10H19NO2
Molecular Weight: 185.267
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13380-39-7 |
|---|---|
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.267 |
| IUPAC Name | methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 |
| Standard InChI Key | BWWDKXMHDNDMEB-BDAKNGLRSA-N |
| SMILES | CCCC1CC(N(C1)C)C(=O)OC |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | (4R)-1-Methyl-4-propyl-L-proline Methyl Ester |
| CAS Number | 13380-39-7 |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| Synonyms | 4-Propyl-hygric Acid Methyl Ester; (trans)-4-Propyl-1-methyl-L-proline Methyl Ester |
| Structure | Contains a pyrrolidine ring with methyl and propyl substituents on the proline backbone |
Synthetic Routes
The compound is synthesized through esterification of (4R)-1-Methyl-4-propyl-L-proline with methanol in the presence of an acidic catalyst. The reaction typically involves:
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Refluxing the reactants under controlled conditions.
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Purification using distillation or chromatography to ensure high purity.
Industrial Production
On an industrial scale, automated reactors are employed to optimize yield and maintain stringent quality control. The process often integrates continuous monitoring for efficiency.
Medicinal Chemistry
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Serves as an intermediate in the synthesis of bioactive molecules.
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Utilized in drug development processes due to its chiral nature.
Biochemical Research
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Acts as a precursor for studying metabolic pathways.
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Its methyl ester form enhances solubility, making it suitable for enzymatic studies.
Stable Isotope Labeling
Deuterated derivatives, such as (4R)-1-Methyl-4-propyl-L-proline-d₃ Methyl Ester, are used in:
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Mass spectrometry for tracking metabolic pathways.
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Reaction mechanism studies due to their stability and isotopic labeling.
Mechanism of Action
The compound interacts with enzymes and biochemical pathways, often serving as a substrate or inhibitor in enzymatic reactions. Its esterified form facilitates cellular uptake and metabolic processing.
Applications in Drug Discovery
Due to its structural similarity to proline, it is explored for designing enzyme inhibitors or mimetics targeting proline-dependent enzymes.
Table: Key Research Data
Limitations and Challenges
While (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is versatile, challenges include:
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Limited availability of detailed pharmacological data.
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High cost of production for isotopically labeled derivatives.
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